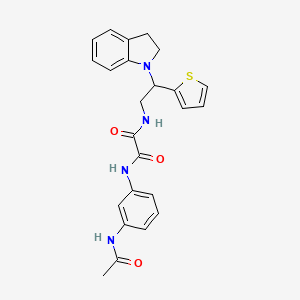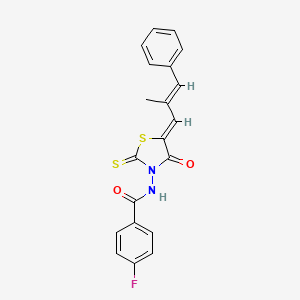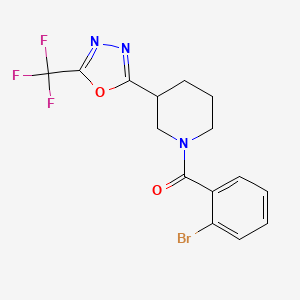![molecular formula C11H13N3OS2 B2558720 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 33548-43-5](/img/structure/B2558720.png)
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Pyrimidine derivatives are known for their wide range of biological activities, which include anti-inflammatory, anticancer, antiviral, and antibacterial properties. The synthesis and characterization of these compounds, including substituted tetrahydropyrimidine derivatives, have shown significant in vitro anti-inflammatory activity, highlighting the potential of these molecules in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Anticancer Properties
Research developments in pyrimidines have emphasized their anticancer properties. These compounds exhibit their cell-killing effects through various mechanisms, suggesting their potential to interact with different enzymes, targets, or receptors. The structure-activity relationships (SARs) of these compounds have been thoroughly studied, indicating a promising direction for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Kaur, Prabhkirat Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
Optical and Electroluminescent Materials
The incorporation of pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These materials are being explored for their applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, showcasing the versatility of pyrimidine derivatives in the field of materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Optical Sensors
Pyrimidine derivatives have also been utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes. This application is particularly significant in the development of optical sensors, where pyrimidine-based compounds have been employed for their sensitivity and selectivity (Jindal & Kaur, 2021).
Anti-Alzheimer's Agents
The structure-activity relationship-based medicinal perspectives of pyrimidine derivatives have been extensively studied for their potential as anti-Alzheimer's agents. These studies underscore the importance of pyrimidine scaffolds in the development of therapeutics targeting neurological disorders, highlighting the versatility and promise of pyrimidine derivatives in medicinal chemistry (Das, Akbar, Ahmed, Dewangan, Iqubal, Pottoo, & Joseph, 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The specific interactions and resulting changes would depend on the particular target involved .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and other cellular processes .
Result of Action
Given the range of targets associated with pyrido[2,3-d]pyrimidines, it is likely that the compound could have a variety of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-16-11-12-8-2-7-17-9(8)10(13-11)14-3-5-15-6-4-14/h2,7H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCQBSOBYLQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326513 | |
| Record name | 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
33548-43-5 | |
| Record name | 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2558639.png)

![2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2558645.png)
methanone](/img/structure/B2558646.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2558648.png)
![3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B2558649.png)


![2-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2558652.png)
![6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2558654.png)

![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}prop-2-en-1-one](/img/structure/B2558657.png)